
4-(4-Isopropoxyphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Isopropoxyphenyl)piperidine is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and pharmaceutical applications . This compound, in particular, features an isopropoxy group attached to a phenyl ring, which is further connected to the piperidine moiety.
Preparation Methods
The synthesis of 4-(4-Isopropoxyphenyl)piperidine typically involves several key steps:
Hydroxyl Protection: The starting material, p-methyl phenol, undergoes hydroxyl protection to prevent unwanted reactions at the hydroxyl group.
Bromine Substitution: The protected phenol is then subjected to bromine substitution to introduce a bromine atom at the desired position.
Etherification: The brominated intermediate undergoes etherification with isopropyl alcohol to form the isopropoxy group.
Deprotection: Finally, the hydroxyl protection is removed to yield the target compound.
Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. These methods often involve the use of cost-effective raw materials and solvents, as well as mild reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
4-(4-Isopropoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(4-Isopropoxyphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Mechanism of Action
The mechanism of action of 4-(4-Isopropoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, piperidine derivatives are known to interact with various receptors and enzymes in biological systems. These interactions can modulate signaling pathways and biochemical processes, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
4-(4-Isopropoxyphenyl)piperidine can be compared with other similar compounds, such as:
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with different chemical properties and applications.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms, commonly used in calcium channel blockers.
Other Piperidine Derivatives: Compounds like 4-piperidino-piperidine and 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which have distinct structural features and biological activities
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropoxy group, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-(4-propan-2-yloxyphenyl)piperidine |
InChI |
InChI=1S/C14H21NO/c1-11(2)16-14-5-3-12(4-6-14)13-7-9-15-10-8-13/h3-6,11,13,15H,7-10H2,1-2H3 |
InChI Key |
WRIBASYEJZKIAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


aminehydrochloride](/img/structure/B13580227.png)

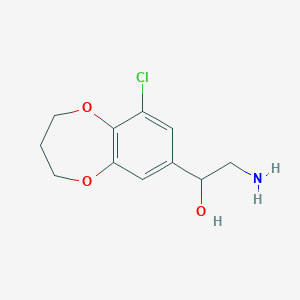

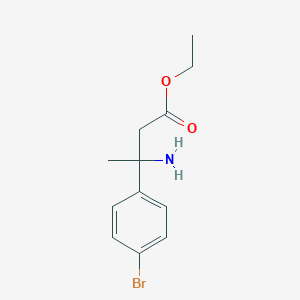
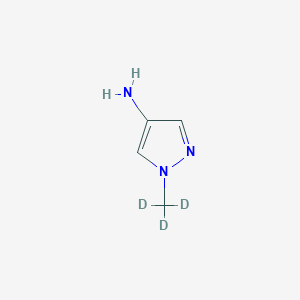
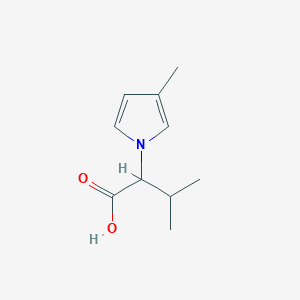

![(5-((Tert-butoxycarbonyl)amino)spiro[2.3]hexan-1-YL)boronic acid pinacol ester](/img/structure/B13580275.png)
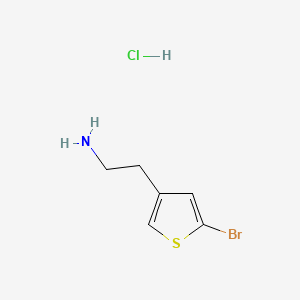
![3-Butyl-8-[(6-Butyl-5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-Yl)sulfanylmethyl]-7-Ethyl-Purine-2,6-Dione](/img/structure/B13580285.png)


![3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13580302.png)
